1-[(2,5-dimethylphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole

Catalog No.
S2704477
CAS No.
637324-56-2
M.F
C18H20N2
M. Wt
264.372
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2,5-dimethylphenyl)methyl]-2-ethyl-1H-1,3-benz...

CAS Number

637324-56-2

Product Name

1-[(2,5-dimethylphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-ethylbenzimidazole

Molecular Formula

C18H20N2

Molecular Weight

264.372

InChI

InChI=1S/C18H20N2/c1-4-18-19-16-7-5-6-8-17(16)20(18)12-15-11-13(2)9-10-14(15)3/h5-11H,4,12H2,1-3H3

InChI Key

NFRRITIZIYJROH-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C

solubility

not available

Potential in Medicinal Chemistry

-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole (DMEBI) is a molecule of interest in medicinal chemistry due to the presence of the benzimidazole scaffold. Benzimidazoles are a well-established class of heterocyclic compounds with a wide range of biological activities, including:

  • Antifungal properties

    Several benzimidazole derivatives are clinically used as antifungal agents, such as miconazole and clotrimazole . DMEBI's structure shares similarities with known antifungal benzimidazoles, suggesting potential for further research in this area.

  • Antiparasitic activity

    Some benzimidazoles exhibit antiparasitic effects, targeting helminths (worms) like nematodes. Mebendazole is a prominent example used in treating various parasitic worm infections . DMEBI's potential as an antiparasitic agent requires further investigation.

  • Other potential applications

    Benzimidazoles have been explored for their potential in various therapeutic areas, including cancer, neurodegenerative diseases, and viral infections . However, specific research on DMEBI's application in these areas is limited, and further studies are warranted.

Importance of Substituent Groups

The specific functional groups attached to the benzimidazole ring significantly influence its biological activity. In DMEBI, the presence of:

  • ,5-Dimethylphenyl group

    This group may enhance lipophilicity, potentially affecting the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development .

  • Ethyl group

    The impact of the ethyl group on DMEBI's activity is yet to be fully elucidated. However, studies on other benzimidazoles suggest that modifications at this position can modulate their biological properties .

1-[(2,5-dimethylphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole is an organic compound that belongs to the family of benzodiazoles, which are characterized by a benzene ring fused to a diazole ring. This specific compound features a unique substitution pattern with a 2,5-dimethylphenyl group and an ethyl group attached to the benzodiazole core. The structural configuration of this compound can significantly influence its chemical properties and biological activities, making it of interest in medicinal chemistry and pharmacology.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzimidazole core, allowing for the introduction of various functional groups.

The specific outcomes of these reactions depend on the conditions and reagents used, which can lead to a variety of products with different biological activities.

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole typically involves the following steps:

  • Condensation Reaction: The synthesis often starts with the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. For instance, reacting o-phenylenediamine with 2,5-dimethylbenzaldehyde in the presence of an acid catalyst under reflux conditions is a common method.
  • Purification: Post-synthesis purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity.
  • Industrial Production: For larger scale production, continuous flow reactors and optimized reaction conditions are utilized to enhance yield and purity.

Due to its potential biological activities, 1-[(2,5-dimethylphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole may find applications in various fields:

  • Medicinal Chemistry: As a potential drug candidate for treating various diseases due to its biological activity.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide due to its structural properties that may exhibit insecticidal activity.

Several compounds share structural similarities with 1-[(2,5-dimethylphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-[(2,5-dimethylphenyl)methyl]imidazoleContains an imidazole instead of a benzodiazole coreDifferent heterocyclic structure may lead to distinct biological activities
1-[(2,5-dimethylphenyl)methyl]-2-methylbenzimidazoleBenzimidazole core with methyl substitutionVariation in substitution affects reactivity and potential applications
1-[(2,5-dimethylphenyl)methyl]-4,5-dimethylbenzimidazoleBenzimidazole core with additional methyl groupsUnique substitution pattern may enhance certain biological activities

Uniqueness

The uniqueness of 1-[(2,5-dimethylphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole lies in its specific substitution pattern on the benzodiazole core. This structural feature influences both its chemical reactivity and biological activity compared to other similar compounds. Understanding these differences is essential for exploring its potential applications in medicinal chemistry and other fields.

XLogP3

4.6

Dates

Last modified: 08-16-2023

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